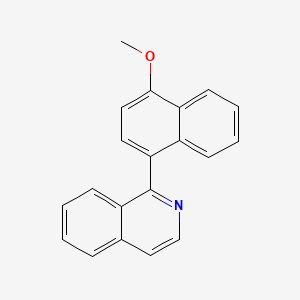
1-(4-Methoxynaphthalen-1-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxynaphthalen-1-yl)isoquinoline is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a methoxy group attached to the naphthalene moiety, which is fused to the isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinolines in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination, to form bromo-isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bromine in nitrobenzene is commonly used for bromination reactions.
Major Products
科学的研究の応用
1-(4-Methoxynaphthalen-1-yl)isoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)isoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit certain kinases and proteases, which are involved in cancer progression and other diseases .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, is a simpler structure without the methoxy and naphthalene groups.
Quinoline: A similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups attached.
Uniqueness
1-(4-Methoxynaphthalen-1-yl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
1-(4-methoxynaphthalen-1-yl)isoquinoline |
InChI |
InChI=1S/C20H15NO/c1-22-19-11-10-18(16-8-4-5-9-17(16)19)20-15-7-3-2-6-14(15)12-13-21-20/h2-13H,1H3 |
InChIキー |
CIWZNVYRWWTDES-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


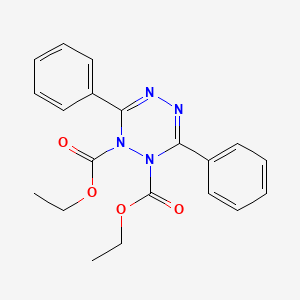

![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
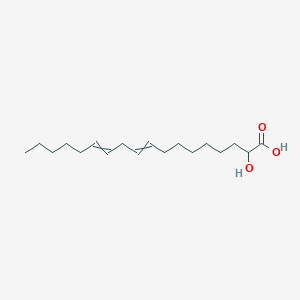
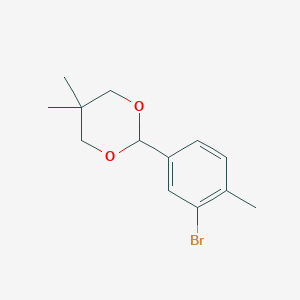
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
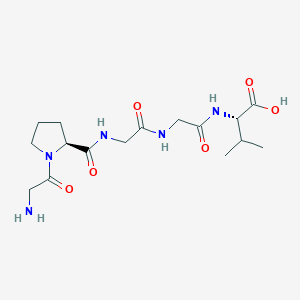
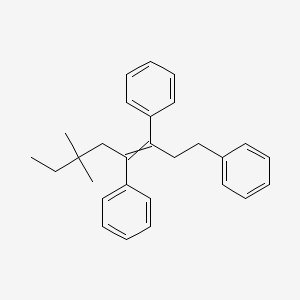
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
